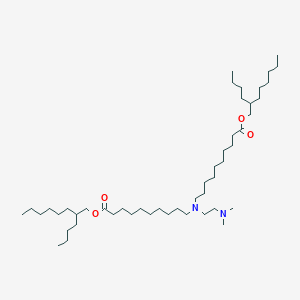![molecular formula C13H6Cl2FNO6S B13354260 Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]- CAS No. 23379-34-2](/img/structure/B13354260.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate: is a complex organic compound that features both chlorinated and fluorinated aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate typically involves multi-step organic reactions. One common approach is to start with 2,6-dichlorophenol, which undergoes sulfonylation to introduce the fluorosulfonyl group. This intermediate is then reacted with 4-nitrobenzoic acid or its derivatives to form the final product. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group can yield amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound can be used as probes to study enzyme activities and protein interactions. The presence of the nitro group allows for easy detection and quantification in biological assays.
Medicine: Potential applications in medicine include the development of new drugs, particularly those targeting specific enzymes or receptors. The compound’s ability to undergo various chemical transformations makes it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may also find applications in the development of new catalysts and chemical sensors.
作用機序
The mechanism of action of 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate largely depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorosulfonyl group can form strong interactions with various biological molecules. These interactions can modulate enzyme activities, disrupt protein-protein interactions, and affect cellular signaling pathways.
類似化合物との比較
2,6-Dichlorophenol: A simpler compound with similar chlorinated aromatic structure but lacking the fluorosulfonyl and nitro groups.
4-Nitrobenzoic Acid: Contains the nitro group but lacks the chlorinated and fluorosulfonyl functionalities.
2,6-Dichloro-4-fluorophenol: Shares the chlorinated and fluorinated aromatic ring but lacks the nitrobenzoate moiety.
Uniqueness: The combination of chlorinated, fluorinated, and nitro functional groups in 2,6-Dichloro-4-(fluorosulfonyl)phenyl 4-nitrobenzoate makes it unique
特性
CAS番号 |
23379-34-2 |
|---|---|
分子式 |
C13H6Cl2FNO6S |
分子量 |
394.2 g/mol |
IUPAC名 |
(2,6-dichloro-4-fluorosulfonylphenyl) 4-nitrobenzoate |
InChI |
InChI=1S/C13H6Cl2FNO6S/c14-10-5-9(24(16,21)22)6-11(15)12(10)23-13(18)7-1-3-8(4-2-7)17(19)20/h1-6H |
InChIキー |
MTGMKFFUWHQEBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2Cl)S(=O)(=O)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

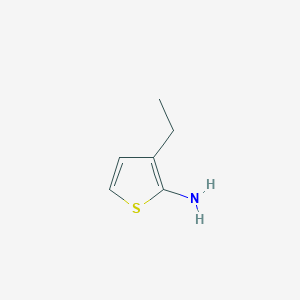
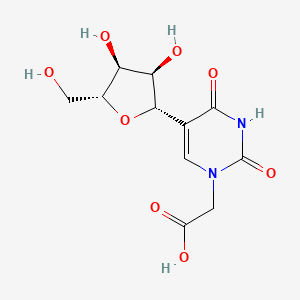
![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
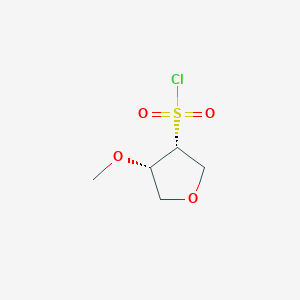
amino}benzoic acid](/img/structure/B13354212.png)
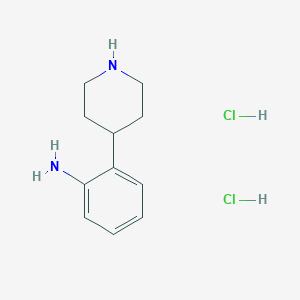
![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)
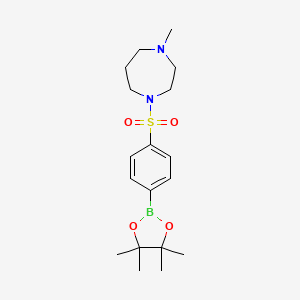
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
